molecular formula C8H11NO B14900241 3-(Tetrahydro-4H-pyran-4-ylidene)propanenitrile

3-(Tetrahydro-4H-pyran-4-ylidene)propanenitrile

Cat. No.: B14900241
M. Wt: 137.18 g/mol
InChI Key: NLUCACGGSFMJDL-UHFFFAOYSA-N
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Description

3-(Tetrahydro-4H-pyran-4-ylidene)propanenitrile is an organic compound characterized by a tetrahydropyran ring structure with a nitrile group attached to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetrahydro-4H-pyran-4-ylidene)propanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-penten-1-ol with a nitrile source in the presence of a catalyst to form the desired tetrahydropyran ring structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydro-4H-pyran-4-ylidene)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-(Tetrahydro-4H-pyran-4-ylidene)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(Tetrahydro-4H-pyran-4-ylidene)propanenitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrile group can act as an electrophile, participating in reactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo a variety of chemical reactions and its utility as a versatile building block make it valuable in multiple research and industrial contexts .

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

3-(oxan-4-ylidene)propanenitrile

InChI

InChI=1S/C8H11NO/c9-5-1-2-8-3-6-10-7-4-8/h2H,1,3-4,6-7H2

InChI Key

NLUCACGGSFMJDL-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1=CCC#N

Origin of Product

United States

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